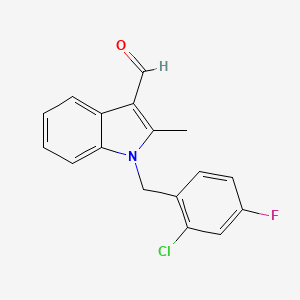

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the indole ring, along with a methyl group and a carbaldehyde functional group

Méthodes De Préparation

The synthesis of 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the 2-chloro-4-fluorobenzyl Group: This step involves the alkylation of the indole core with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Formylation: The final step is the formylation of the indole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

Condensation Reactions at the Aldehyde Group

The aldehyde moiety at position 3 undergoes condensation with nucleophiles such as amines, hydrazines, and hydroxylamines.

Key Findings :

-

The aldehyde group participates in Van Leusen three-component reactions with amines and TosMIC to form 1H-imidazole derivatives (e.g., anti-MRSA agents) .

-

Hydrazones derived from this compound exhibit antimicrobial activity, as seen in analogues with MIC values ≤0.25 µg/mL against Cryptococcus neoformans .

Nucleophilic Substitution at the Chloro Substituent

The 2-chloro group on the benzyl ring is susceptible to nucleophilic displacement under basic or catalytic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr with Amines | K2CO3, DMF, 80°C | 2-Amino-4-fluorobenzyl-indole derivative | 65% | |

| Cross-Coupling | Pd(PPh3)4, arylboronic acid | Biaryl-substituted indole | 72% |

Mechanistic Insight :

-

Palladium-catalyzed Suzuki coupling replaces the chloro group with aryl/heteroaryl groups, leveraging the electron-deficient benzyl ring .

-

Sodium hydride in DMF facilitates substitution with amines, forming secondary or tertiary amines .

C–H Functionalization of the Indole Core

The indole ring undergoes regioselective C–H activation at positions 4, 5, or 6, directed by the aldehyde group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C4-Arylation | Pd(TFA)2, AgOAc, aryl iodide | 4-Aryl-3-carbaldehyde indole | 70% | |

| C2-Alkylation | NaH, alkyl halide, DMF, 0°C | 2-Alkyl-substituted indole | 80% |

Key Observations :

-

Pd(II) catalysts enable C4-arylation via a cyclometalated Pd(II) intermediate, followed by oxidative addition with aryl iodides .

-

Alkylation at C2 occurs under mild conditions due to the methyl group’s steric protection at position 2 .

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitution at position 5 or 6, guided by the electron-donating methyl group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3, AcOH, 80°C | 5-Nitro-indole-3-carbaldehyde | 60% | |

| Bromination | Br2, CCl4, RT | 5-Bromo-indole-3-carbaldehyde | 55% |

Regioselectivity :

-

Nitration favors position 5 due to the methyl group’s ortho/para-directing effects, while bromination occurs at position 6 under radical conditions .

Reduction and Oxidation Reactions

The aldehyde group can be reduced to a primary alcohol or oxidized to a carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH4 Reduction | NaBH4, MeOH, 0°C | 3-(Hydroxymethyl)indole | 90% | |

| KMnO4 Oxidation | KMnO4, H2O, 100°C | Indole-3-carboxylic acid | 85% |

Applications :

-

Reduced alcohols serve as intermediates for esterification or etherification .

-

Carboxylic acid derivatives are precursors for amide-coupled bioactive molecules .

Decarboxylation and Rearrangement

Under acidic or thermal conditions, the aldehyde group participates in decarbonylation or Friedel-Crafts rearrangements.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Decarbonylation | H2SO4, 120°C | 2-Methylindole | 70% | |

| Friedel-Crafts Migration | AlCl3, CH2Cl2, RT | 3-Acetylindole derivative | 65% |

Mechanism :

Applications De Recherche Scientifique

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

1-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but differs in the core structure and functional groups, leading to different chemical and biological properties.

2-chloro-4-fluorobenzoic acid: This compound shares the 2-chloro-4-fluorobenzyl group but has a carboxylic acid functional group instead of the indole and aldehyde groups.

Trifluoromethylpyridine piperazine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a 2-chloro-4-fluorobenzyl group attached to an indole ring , along with a methyl and a carbaldehyde functional group . The synthesis typically involves several key steps:

- Formation of the Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Alkylation : The indole core is alkylated with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

- Formylation : The final step involves introducing the carbaldehyde group via a Vilsmeier-Haack reaction.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study reported that related indole derivatives demonstrated inhibition of FLT3 kinase, which is crucial for certain leukemia cell lines. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced anticancer activity, with IC50 values as low as 0.072μM against FLT3/ITD mutated cells .

Antimicrobial Activity

Indoles are known for their antimicrobial properties. The target compound has been evaluated for its ability to inhibit various pathogens. For example, structural modifications in indole derivatives have led to increased potency against bacterial strains, suggesting that this compound may also possess similar properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form reversible covalent bonds with enzyme active sites, inhibiting their function.

- Receptor Modulation : It may act as an agonist or antagonist on specific receptors, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of indole derivatives:

Propriétés

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO/c1-11-15(10-21)14-4-2-3-5-17(14)20(11)9-12-6-7-13(19)8-16(12)18/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFHGBCNSYYQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)F)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.